molecular formula C20H19N3O3S B2749199 Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251584-73-2

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2749199
CAS No.: 1251584-73-2
M. Wt: 381.45
InChI Key: ZQQRTKQZNSBOHN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a pyrrolidine ring, a pyrimidine ring, and a benzamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions include stirring the mixture at room temperature for 24 hours, followed by solvent evaporation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound often utilize magnesium oxide nanoparticles as catalysts. These nanoparticles facilitate the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which are structurally similar to this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrimidines and benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a DNA or RNA alkylator, disrupting the normal function of these nucleic acids and leading to cell death. This mechanism is particularly useful in anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.

    Pyrrolidine-2-one derivatives: Known for their potent biological activities and diverse functional properties.

Uniqueness

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate stands out due to its unique combination of a pyrrolidine ring, a pyrimidine ring, and a benzamide group. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

methyl 4-oxo-3-phenyl-2-thiomorpholin-4-ylquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-19(25)14-7-8-16-17(13-14)21-20(22-9-11-27-12-10-22)23(18(16)24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQRTKQZNSBOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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